molecular formula C21H25BrClNO B5245693 1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride

1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride

Cat. No.: B5245693
M. Wt: 422.8 g/mol
InChI Key: LPMBWLGTDUWXDW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a bromophenyl group, a diethylamino group, and a phenylpent-3-yn-1-ol moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride typically involves multi-step organic reactions. One common method includes the alkylation of 4-bromobenzene with a suitable alkyne, followed by the addition of diethylamine. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), various nucleophiles

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Amines, thiols

Scientific Research Applications

1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-2-(diethylamino)ethanone
  • 4-(4-Bromophenyl)-1,1-dimethylsemicarbazide
  • 4-Bromophenyl 4-bromobenzoate

Uniqueness

1-(4-Bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(4-bromophenyl)-5-(diethylamino)-1-phenylpent-3-yn-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO.ClH/c1-3-23(4-2)17-9-8-16-21(24,18-10-6-5-7-11-18)19-12-14-20(22)15-13-19;/h5-7,10-15,24H,3-4,16-17H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMBWLGTDUWXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC#CCC(C1=CC=CC=C1)(C2=CC=C(C=C2)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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